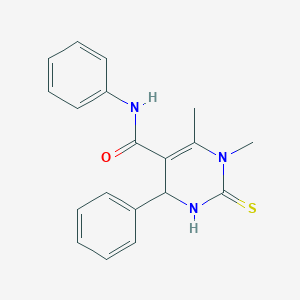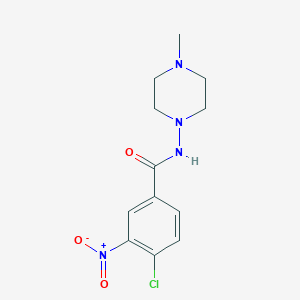![molecular formula C20H17FN2O3 B448413 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one](/img/structure/B448413.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one is a chemical compound with the molecular formula C17H21FN2O3 It is known for its unique structure, which includes a fluorophenyl group, a piperazine ring, and an isochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with isochromenone derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors and its interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A related compound with a similar piperazine ring and fluorophenyl group.
Isochromenone derivatives: Compounds with a similar isochromenone moiety but different substituents.
Fluorinated piperazines: Compounds with a piperazine ring and fluorine substituents.
Uniqueness
3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one is unique due to its combination of a fluorophenyl group, a piperazine ring, and an isochromenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H17FN2O3 |
|---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]isochromen-1-one |
InChI |
InChI=1S/C20H17FN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(24)18-13-14-3-1-2-4-17(14)20(25)26-18/h1-8,13H,9-12H2 |
InChI Key |
JGEFGDBDPJNYHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-fluorophenyl)-1-(4-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B448331.png)
![4-{[2-(1,3-Benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-2-hydroxybenzoic acid](/img/structure/B448333.png)
![2-hydroxy-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B448334.png)
![2-{1-[3,3-DIMETHYL-1-OXO-11-(2-PYRIDYL)-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B448335.png)
![5-bromo-3'-(pentylsulfanyl)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B448339.png)
![2-{1-[11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B448340.png)

![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448344.png)
![2-(4-Chlorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B448345.png)
![6-(2-Ethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448346.png)
![3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448349.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B448352.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B448353.png)
